2-Hydroxydodecanoic acid
2-Hydroxydodecanoic acid
2-hydroxydodecanoic acid is a monohydroxy fatty acid with a lauric acid core substituted at position 2 by a hydroxy group, which confers chirality; a component of cellular lipids in Pseudomonas strains. It is a 2-hydroxy monocarboxylic acid and a 2-hydroxy fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 2-hydroxydodecanoate.
Brand Name:
Vulcanchem
CAS No.:
2984-55-6
VCID:
VC0164380
InChI:
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
SMILES:
CCCCCCCCCCC(C(=O)O)O
Molecular Formula:
C12H24O3
Molecular Weight:
216.32 g/mol
2-Hydroxydodecanoic acid
CAS No.: 2984-55-6
Reference Standards
VCID: VC0164380
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
CAS No. | 2984-55-6 |
---|---|
Product Name | 2-Hydroxydodecanoic acid |
Molecular Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 2-hydroxydodecanoic acid |
Standard InChI | InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |
Standard InChIKey | YDZIJQXINJLRLL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(C(=O)O)O |
Canonical SMILES | CCCCCCCCCCC(C(=O)O)O |
Appearance | Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Description | 2-hydroxydodecanoic acid is a monohydroxy fatty acid with a lauric acid core substituted at position 2 by a hydroxy group, which confers chirality; a component of cellular lipids in Pseudomonas strains. It is a 2-hydroxy monocarboxylic acid and a 2-hydroxy fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 2-hydroxydodecanoate. |
Synonyms | 2-Hydroxy C12:0 fatty acid |
Reference | 1. C. Lendrum et al. “Nonequilibrium 2-Hydroxyoctadecanoic Acid Monolayers: Effect of Electrolytes” Langmuir, vol. 27 pp. 4430-4438, 20112. J. Sjogren et al. “Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14” Applied and Environmental Microbiology, vol. 69 pp. 7554-7557, 20033. G. Nagahashi and D. Douds Jr. “The effects of hydroxy fatty acids on the hyphal branching of germinated spores of AM fungi” Fungal Biology, vol. 115 pp. 351-358, 20114. R. Sandhir, M. Khan, and I. Singh “Identification of the Pathway of alpha-Oxidation of Cerebronic Acid in Peroxisomes” Lipids, Vol. 35(10) pp. 1127-1133, 2000 |
PubChem Compound | 97783 |
Last Modified | Nov 11 2021 |
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